molecular formula C17H16FNO2 B1623280 3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 2559-04-8

3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B1623280
CAS No.: 2559-04-8
M. Wt: 285.31 g/mol
InChI Key: TUYBADKHDCWVJW-WEVVVXLNSA-N
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Description

3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a dimethylamino group, a fluorine atom, and a hydroxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 5-fluoro-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Condensation reaction: The intermediate undergoes a condensation reaction to form the final product, this compound. This step often requires the use of a catalyst and specific reaction conditions to ensure the desired stereochemistry.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines as major products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or receptor binding.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

3-(4-Dimethylaminophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one can be compared with similar compounds such as:

    Cresols: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.

    2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-19(2)14-7-3-12(4-8-14)5-9-16(20)15-11-13(18)6-10-17(15)21/h3-11,21H,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYBADKHDCWVJW-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2559-04-8
Record name NSC81409
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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